molecular formula C11H7N5O3 B12987334 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid

5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid

Cat. No.: B12987334
M. Wt: 257.20 g/mol
InChI Key: JUZNONHABTWWGB-UHFFFAOYSA-N
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Description

5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo-pyrazine moiety linked to a pyridine carboxylic acid group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid typically involves the formation of the triazolo-pyrazine core followed by the introduction of the pyridine carboxylic acid moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold has been reported . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency . Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Mechanism of Action

The mechanism of action of 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of c-Met kinase, a protein involved in cell signaling pathways related to cancer progression . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its antibacterial activity set it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H7N5O3

Molecular Weight

257.20 g/mol

IUPAC Name

5-([1,2,4]triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H7N5O3/c17-11(18)7-3-8(5-12-4-7)19-10-9-15-14-6-16(9)2-1-13-10/h1-6H,(H,17,18)

InChI Key

JUZNONHABTWWGB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=N1)OC3=CN=CC(=C3)C(=O)O

Origin of Product

United States

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